Belinostat, chemically known as (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide, is a pan-histone deacetylase (HDAC) inhibitor. [] It effectively inhibits Class I, II, and IV HDAC enzymes at micromolar concentrations. [] Classified as a hydroxamic acid-based compound, Belinostat plays a crucial role in scientific research, particularly in understanding epigenetic regulation and its implications for various diseases, including cancer. [, , ]
Molecular Structure Analysis
Belinostat primarily undergoes metabolic reactions in biological systems: []
Glucuronidation: This major metabolic pathway involves conjugation with glucuronic acid, primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7. [, ]
Hydrolysis: Belinostat can be hydrolyzed to belinostat acid and potentially other metabolites. []
Reduction: Belinostat can be reduced to belinostat amide. []
Methylation: Methylation of belinostat can occur, resulting in methylated belinostat. [, ]
Mechanism of Action
Belinostat exerts its biological effects by inhibiting HDAC enzymes: [, , ]
Inhibition of HDAC enzymes: Belinostat binds to the active site of HDACs, preventing the removal of acetyl groups from lysine residues on histone tails. []
Histone hyperacetylation: This inhibition leads to increased acetylation of histones, promoting a more relaxed chromatin structure. [, ]
Gene expression modulation: The relaxed chromatin structure facilitates the binding of transcription factors and RNA polymerase, resulting in altered gene expression. [, ]
Induction of apoptosis and cell cycle arrest: Belinostat can induce apoptosis and cell cycle arrest in cancer cells, potentially through modulating the expression of genes involved in these processes. [, , , ]
Physical and Chemical Properties Analysis
Moderate water solubility: This allows for its formulation in injectable forms for intravenous administration. []
Applications
Belinostat's applications in scientific research are primarily focused on its anti-cancer properties, stemming from its ability to modulate gene expression by inhibiting HDACs: [, , ]
Preclinical studies: Belinostat exhibits promising anti-tumor activity in various in vitro and in vivo models of cancer, including: [, , , , , , , , ]
Leukemia: Demonstrates efficacy against both myeloid and lymphoid leukemia cells, including those with drug resistance. [, , , ]
Lymphoma: Shows activity against various subtypes, including those resistant to other HDAC inhibitors. [, , ]
Solid tumors: Demonstrates potential in preclinical models of prostate, ovarian, lung, and brain cancers. [, , , , ]
Clinical trials: Belinostat has been extensively studied in clinical trials for various hematologic malignancies and solid tumors, leading to its FDA approval for relapsed or refractory peripheral T-cell lymphoma. [, , , , ]
Investigating mechanisms of drug resistance: Studying Belinostat resistance mechanisms in cancer cells can provide valuable insights for developing more effective therapies. []
Future Directions
Optimizing treatment strategies: Exploring different doses, schedules, and combination therapies to enhance efficacy and minimize toxicity. [, , , ]
Identifying predictive biomarkers: Identifying biomarkers that predict response to Belinostat therapy will enable personalized treatment approaches. [, ]
Developing novel drug delivery systems: Utilizing nanotechnology and other approaches to improve Belinostat's pharmacokinetic profile and target delivery to tumor sites. []
Investigating its potential for other diseases: Exploring Belinostat's therapeutic potential for non-cancerous diseases where HDAC dysregulation plays a role, such as neurological disorders. []
Related Compounds
Belinostat-glucuronide
Compound Description: Belinostat-glucuronide is a phase II metabolite of belinostat, formed through glucuronidation primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1) [, , , ]. This metabolic pathway represents the dominant route for belinostat elimination. Individuals carrying polymorphisms in the UGT1A1 gene, particularly UGT1A1*28 and UGT1A1*60, exhibit reduced enzymatic activity and consequently increased belinostat exposure, leading to elevated levels of belinostat-glucuronide and potentially higher toxicity [, ].
Methylated-belinostat
Compound Description: Methylated-belinostat is a phase I metabolite of belinostat detected in both in vitro and in vivo studies [, , ].
Belinostat amide
Compound Description: Belinostat amide is a metabolite of belinostat, generated through reduction, and has been identified in in vitro studies using rat liver microsomes [] and in vivo studies in mice []. It is also found to be the most abundant metabolite in feces [].
3-ASBA (3-aminosalbenzoic acid)
Compound Description: 3-ASBA is a metabolite of belinostat formed through further metabolization of the belinostat acid metabolite [].
Belinostat acid
Compound Description: Belinostat acid is a phase I metabolite of belinostat, formed through deamination []. It can be further metabolized into 3-ASBA [].
ZL277
Compound Description: ZL277 is a boron-containing prodrug of belinostat designed to enhance bioavailability and efficacy []. It demonstrates improved pharmacokinetic properties compared to belinostat, exhibiting a longer half-life (t1/2 of 10.7 h) and higher exposure (AUC of 1506.9 ng/mL*h) in a mouse model [].
ZL277-B(OH)2-452
Compound Description: ZL277-B(OH)2-452 is a major metabolite formed during the hydrolysis of the prodrug ZL277 [].
ZL277-OH-424
Compound Description: ZL277-OH-424 is a primary oxidative metabolite of ZL277, the prodrug of belinostat []. This metabolite can undergo further metabolism via glucuronidation and sulfation pathways [].
Panobinostat (LBH589)
Compound Description: Panobinostat is another pan-HDAC inhibitor, similar to belinostat, that has shown efficacy in treating multiple myeloma []. It targets a broad spectrum of HDAC enzymes, including class I, II, and IV []. Like belinostat, panobinostat induces apoptosis and can be used in combination with other chemotherapeutic agents [].
Vorinostat (SAHA)
Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is another HDAC inhibitor structurally similar to belinostat and is approved for treating cutaneous T-cell lymphoma [].
Romidepsin (FK228, Istodax)
Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor, structurally distinct from belinostat, but also approved for treating cutaneous T-cell lymphoma []. It inhibits HDAC1 and HDAC2 activity [].
Pralatrexate
Compound Description: Pralatrexate is a folate analog metabolic inhibitor used in the treatment of relapsed or refractory peripheral T-cell lymphoma [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions. BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.